4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline
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Overview
Description
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as bromine and aniline derivatives . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
Chemical Reactions Analysis
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, potentially altering the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or amines
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to modulate biochemical pathways and enzyme activities contributes to its diverse biological effects.
Comparison with Similar Compounds
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent
Properties
Molecular Formula |
C16H14N2S |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(5-methyl-2-phenyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C16H14N2S/c1-11-15(12-7-9-14(17)10-8-12)18-16(19-11)13-5-3-2-4-6-13/h2-10H,17H2,1H3 |
InChI Key |
PDMCPSUSTWCBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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